2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
Properties
IUPAC Name |
2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-12-20-21(23(30)28(15)2)25(18(13-26)22(27)32-20)17-10-6-7-11-19(17)29(24(25)31)14-16-8-4-3-5-9-16/h3-12H,14,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGYMWLHDQUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of oxoindole with 1,3-indandione in the presence of a bifunctional squaramide catalyst derived from quinine . This reaction proceeds under mild conditions and yields the desired spiro compound with high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in various substituted spiro compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structural features allow for various chemical modifications that can lead to the development of novel compounds with desired properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties which can help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), both critical in neurodegenerative diseases. This inhibition could have therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders .
Medicinal Chemistry
Due to its structural uniqueness and biological activity, this compound is valuable in medicinal chemistry for developing new drugs. Its ability to bind to specific enzymes or receptors allows for targeted therapeutic strategies.
Material Science
The compound can be utilized in the development of new materials with unique properties, such as advanced polymers or catalysts. Its complex structure may lead to innovations in material formulations that require specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2’-Amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-2,5′-dioxo-1,2,5′,6′-tetrahydrospiro[indole-3,4′-pyrano[3,2-c]pyridine]-3′-carbonitrile
6′-Amino-1-benzyl-3′-methyl-2-oxo-1,2-dihydro-2′H-spiro[indole-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile
- Molecular Formula : C₂₁H₁₅N₅O₂
- Molecular Weight : 369.38 g/mol
- Key Differences: Pyrano[2,3-c]pyrazole core replaces the pyrano[3,2-c]pyridine system, altering π-π stacking interactions. Methyl group at position 3' reduces steric hindrance compared to dimethyl substituents in the target compound.
- Crystallographic Data : The spiro junction adopts a near-perpendicular geometry (85–90° dihedral angles), influencing packing efficiency and solubility .
Functional Group Modifications in Related Scaffolds
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Molecular Formula : C₁₃H₁₀N₆O₂S
- Molecular Weight : 314.33 g/mol
- Key Differences: Thioxo group at position 2 increases electrophilicity, enhancing reactivity with nucleophilic targets (e.g., cysteine residues in enzymes).
- Synthetic Pathway: Prepared via Mn₃O₄-nanoparticle-catalyzed cyclocondensation, yielding 57–68% .
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Molecular Formula : C₂₅H₂₀N₄O₄
- Molecular Weight : 440.46 g/mol
- Key Differences :
- Benzodioxole moiety enhances metabolic resistance due to electron-withdrawing effects.
- 4-Methoxyphenyl group improves solubility via polar interactions.
- Biological Activity : Benzodioxole-containing analogs exhibit anti-inflammatory and antimicrobial properties .
Comparative Physicochemical and Pharmacokinetic Profiles
*Predicted using fragment-based methods.
Key Observations :
- The target compound’s lower molecular weight and LogP (2.1) suggest favorable oral bioavailability compared to bulkier analogs (e.g., 486.50 g/mol analog with LogP 3.8).
- The nitrile group in all compounds contributes to dipole interactions and metabolic stability by resisting oxidative degradation .
Biological Activity
The compound 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile (CAS Number: 873571-88-1) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.5 g/mol . The compound features a unique spiro structure that connects two rings through a single atom, which is characteristic of spiro compounds. This structural uniqueness contributes to its biological activity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 873571-88-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes and receptors, potentially altering their activity. This interaction can lead to various pharmacological effects, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases .
Case Studies and Research Findings
- Antioxidant Properties :
-
Neuroprotective Effects :
- Research has indicated that compounds with similar structural features have shown promise in treating neurodegenerative conditions by inhibiting MAO A and B. For instance, derivatives were reported with IC50 values around 1 μM for MAO A inhibition, indicating strong potential for therapeutic applications in diseases like Alzheimer's .
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as
Q & A
Q. What are the common multi-step synthetic routes for synthesizing this spiro compound?
The synthesis typically involves multi-step protocols, starting with condensation reactions between indole derivatives and pyrano-pyridine precursors. Key steps include:
- Cyclocondensation : Using malononitrile and aldehydes in ethanol/water mixtures under reflux to form the pyran ring.
- Functionalization : Introducing benzyl and methyl groups via nucleophilic substitution or alkylation.
- Oxidation : Controlled oxidation of intermediates using agents like KMnO₄ or H₂O₂ to install ketone groups. Optimal yields (>75%) are achieved with ethanol/water (1:1) as the solvent and triethylamine as a base .
Q. Which spectroscopic techniques are critical for confirming the molecular structure?
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions and spiro connectivity (e.g., benzyl protons at δ 4.2–5.0 ppm, spiro carbon signals at δ 95–105 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does solvent choice impact the synthesis of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps, while ethanol/water mixtures improve yields for condensation reactions by balancing solubility and reactivity. For example, acetonitrile increases regioselectivity in pyran ring formation compared to methanol .
Q. What role do catalysts play in its synthesis?
Acidic catalysts (e.g., sulfonic acid-functionalized ionic liquids) accelerate spiroannulation via protonation of carbonyl groups, achieving yields up to 97% under ultrasonic irradiation. Green catalysts like trisodium citrate dihydrate (10 mol%) in ethanol/water reduce side reactions .
Q. How is thermal stability assessed for this compound?
Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (Td > 250°C), while Thermogravimetric Analysis (TGA) quantifies weight loss under controlled heating. These data inform storage conditions and reaction temperature limits .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent ratio, and catalyst loading. For example, ultrasonic irradiation reduces reaction time from 12 h to 50 min while maintaining >90% yield .
- Microwave Assistance : Enhances cyclization efficiency, reducing energy input by 40% .
Q. How to resolve contradictions in NMR data for structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish benzyl CH₂ from pyran protons).
- Variable Temperature NMR : Clarify dynamic effects in spiro systems, such as ring-flipping .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What computational methods predict binding affinity with biological targets?
- Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory constants (Ki) .
Q. How to address discrepancies in biological assay results across studies?
- Meta-Analysis : Normalize data using IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity).
- SAR Studies : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance COX-2 inhibition by 30%) .
Q. What strategies enable catalyst recovery and reuse in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
